2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
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Description
2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H19ClFN5 and its molecular weight is 407.88. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research has been conducted on the synthesis of various derivatives involving pyrazolo[1,5-a]pyrazine, aiming to explore their antibacterial properties. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine has been reported, with these compounds being screened for antibacterial activity (Solankee & Patel, 2004).
Antimicrobial and Antioxidant Activities
The synthesis of benzothiazoles and pyrazoles, which structurally exhibit significant pharmacological activity, has been investigated. A series of derivatives were synthesized and screened for their antimicrobial and antioxidant activities, suggesting potential therapeutic applications for such compounds (Raparla et al., 2013).
Antitumor Activity
Fluorinated pyrazoles with additional functional groups have been synthesized and evaluated for their potential as building blocks in medicinal chemistry, with applications in antitumor activity being a key area of interest (Surmont et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-7-5-16(6-8-17)19-15-21-22(25-9-10-29(21)26-19)28-13-11-27(12-14-28)20-4-2-1-3-18(20)24/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBMOKCIHLADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.